N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}-4-methylpentanamide
Overview
Description
N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}-4-methylpentanamide: is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a fluorophenylsulfonyl group, and a methylpentanamide backbone, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}-4-methylpentanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with 4-fluorobenzenesulfonamide in the presence of a base such as triethylamine to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 4-methylpentanoyl chloride in the presence of a catalyst like N,N-dimethylformamide (DMF) to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}-4-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}-4-methylpentanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}-4-methylpentanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-2-{[(4-bromophenyl)sulfonyl]amino}-4-methylpentanamide
- N-(4-chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}-4-methylpentanamide
- N-(4-chlorophenyl)-2-{[(4-nitrophenyl)sulfonyl]amino}-4-methylpentanamide
Comparison:
- Uniqueness: N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}-4-methylpentanamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which impart distinct electronic and steric properties.
- Reactivity: The fluorophenyl group enhances the compound’s reactivity in nucleophilic substitution reactions compared to its bromophenyl or methylphenyl analogs.
- Biological Activity: The specific combination of substituents may result in unique biological activities, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfonylamino]-4-methylpentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O3S/c1-12(2)11-17(18(23)21-15-7-3-13(19)4-8-15)22-26(24,25)16-9-5-14(20)6-10-16/h3-10,12,17,22H,11H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPYEDKUYGKWPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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